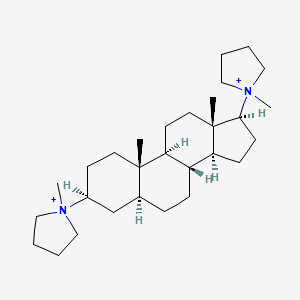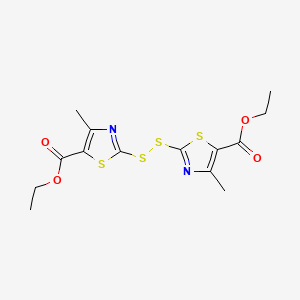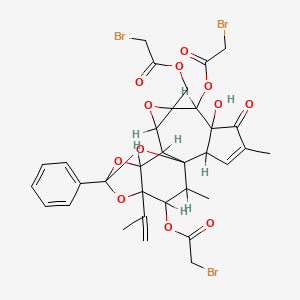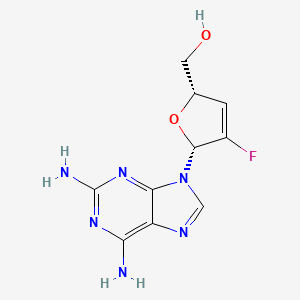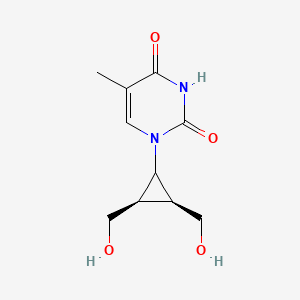
7-Oxabicyclo(4.1.0)heptane-2,3-diol, (1alpha,2beta,3alpha,6alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo(4.1.0)heptane-2,3-diol, (1alpha,2beta,3alpha,6alpha)- is a bicyclic organic compound with the molecular formula C6H10O3. This compound is characterized by its unique oxabicyclo structure, which includes an oxygen bridge and two hydroxyl groups. It is also known by other names such as 1,2-Epoxycyclohexane-3,4-diol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(4.1.0)heptane-2,3-diol typically involves the epoxidation of cyclohexene followed by dihydroxylation. One common method is the use of peracids such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step, followed by osmium tetroxide (OsO4) for the dihydroxylation step. The reaction conditions usually involve:
Epoxidation: Cyclohexene is reacted with m-CPBA in an inert solvent like dichloromethane at room temperature.
Dihydroxylation: The resulting epoxide is then treated with OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to yield the diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo(4.1.0)heptane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be further oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol to corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: TsCl in the presence of a base like pyridine, or SOCl2 in the presence of a tertiary amine.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of tosylates or chlorides.
Aplicaciones Científicas De Investigación
7-Oxabicyclo(4.1.0)heptane-2,3-diol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the synthesis of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo(4.1.0)heptane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific active sites, where it can inhibit or activate enzymatic reactions. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the diol functionality.
1,2-Epoxycyclohexane: Another epoxide derivative of cyclohexene.
7-Oxabicyclo(2.2.1)heptane: A related bicyclic compound with a different ring structure.
Uniqueness
7-Oxabicyclo(4.1.0)heptane-2,3-diol is unique due to its combination of an oxabicyclo structure and two hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
85761-63-3 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
(1S,2S,3R,6R)-7-oxabicyclo[4.1.0]heptane-2,3-diol |
InChI |
InChI=1S/C6H10O3/c7-3-1-2-4-6(9-4)5(3)8/h3-8H,1-2H2/t3-,4-,5+,6-/m1/s1 |
Clave InChI |
XIKDBJXQESOLPL-ARQDHWQXSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](O2)[C@H]([C@@H]1O)O |
SMILES canónico |
C1CC2C(O2)C(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4,12-diethyl-3,5,11,13-tetraoxo-7,9-dioxa-4,8,12-triazatetracyclo[6.6.0.02,6.010,14]tetradecane-1-carboxylate](/img/structure/B12795382.png)
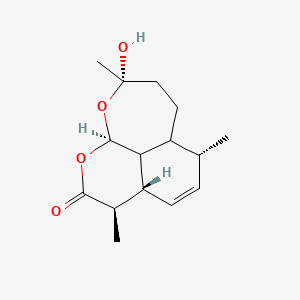
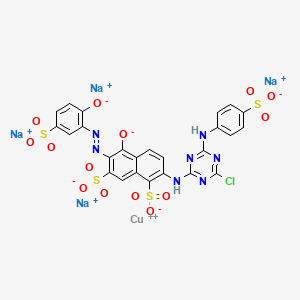
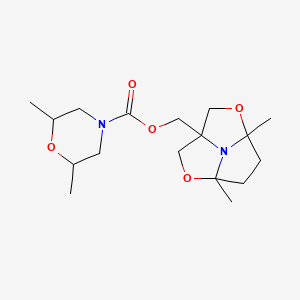
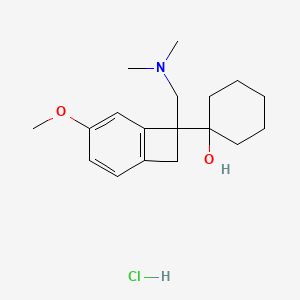
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)
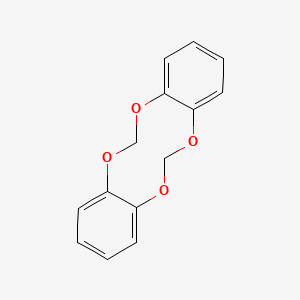
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)
